1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile
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Overview
Description
1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two imidazole rings connected via a carbon-carbon bond, with nitrile groups attached at the 4 and 5 positions of one of the rings. The unique structure of 1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The nitrile groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile exerts its effects is largely dependent on its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various molecular targets and pathways, including enzyme active sites and receptor binding domains . The compound’s structure allows it to participate in a range of biochemical processes, making it a versatile tool in both research and industrial applications.
Comparison with Similar Compounds
1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile can be compared to other imidazole derivatives such as 4,4’,5,5’-tetranitro-1H,1’H-[2,2’-biimidazole] and 4,5-diphenyl-1H-imidazole . While these compounds share a similar core structure, the presence of different substituents (e.g., nitrile vs. nitro groups) imparts unique chemical and physical properties. For example, 4,4’,5,5’-tetranitro-1H,1’H-[2,2’-biimidazole] is known for its explosive properties, whereas 1H,4’H-[2,2’-Biimidazole]-4’,5-dicarbonitrile is more commonly used in synthetic and research applications .
Properties
Molecular Formula |
C8H4N6 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
2-(5-cyano-1H-imidazol-2-yl)-4H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C8H4N6/c9-1-5-3-11-7(13-5)8-12-4-6(2-10)14-8/h3-5H,(H,12,14) |
InChI Key |
MFQOGENEUDVJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC1C#N)C2=NC=C(N2)C#N |
Origin of Product |
United States |
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